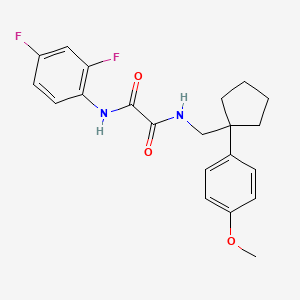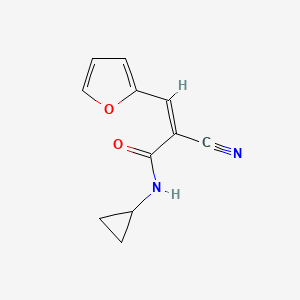
(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide is a compound of significant interest in the field of organic chemistry. It features a cyano group, a cyclopropyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications. This compound is known for its potential in synthesizing biologically active heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups in the compound enable it to undergo substitution reactions with common bidentate reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts such as morpholine . Reaction conditions often involve solvent-free environments or controlled temperatures to optimize yields .
Major Products
The major products formed from reactions involving this compound are typically heterocyclic compounds with potential biological activity .
Scientific Research Applications
(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Cyano-3-(furan-2-yl)acrylamide: Similar in structure but lacks the cyclopropyl group.
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Contains a furan ring and cyano group but differs in the presence of a benzothiazole moiety.
Uniqueness
(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide is unique due to the combination of its cyano, cyclopropyl, and furan groups, which provide it with distinct reactivity and potential for forming a wide range of biologically active compounds .
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLQKVXLIXQLGN-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
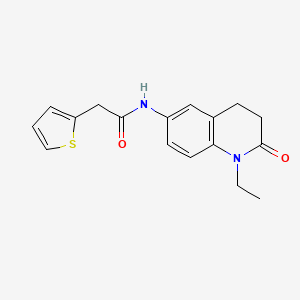
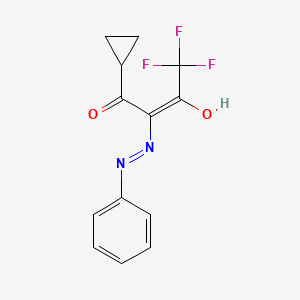
![4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)
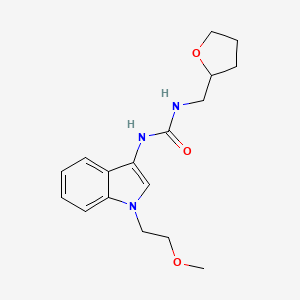

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
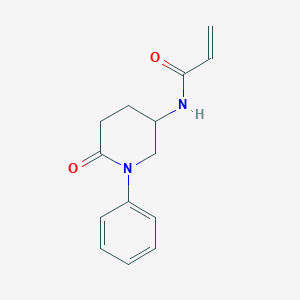
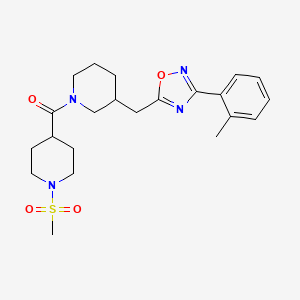
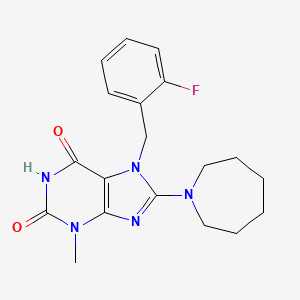
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

